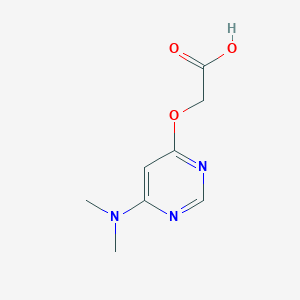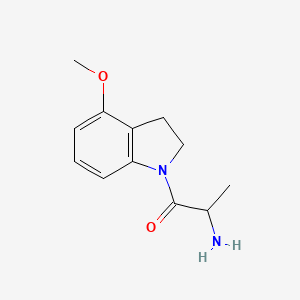
1-(4-Metoxiindolin-1-il)-2-aminopropan-1-ona
Descripción general
Descripción
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Neuroprotector para el Accidente Cerebrovascular Isquémico
Se ha diseñado y sintetizado una serie de derivados de indolina, incluida la “1-(4-Metoxiindolin-1-il)-2-aminopropan-1-ona”, como agentes neuroprotectores multifuncionales. Estos compuestos han mostrado efectos protectores significativos contra la muerte celular inducida por estrés oxidativo y se han evaluado por su potencial para tratar el accidente cerebrovascular isquémico. Exhiben afinidad de unión a los receptores NMDA-GluN2B y pueden reducir la secreción de citoquinas inflamatorias, lo cual es crucial en el manejo del accidente cerebrovascular .
Propiedades Antioxidantes
La capacidad antioxidante de estos compuestos se ha probado in vitro, donde demostraron una protección significativa contra la muerte de células de macrófagos inducida por peróxido de hidrógeno (H₂O₂). Esto sugiere una posible aplicación en condiciones donde el estrés oxidativo es un factor contribuyente .
Actividad Antiinflamatoria
En estudios que involucran inflamación inducida por lipopolisacárido (LPS) en células microgliales, los derivados de “this compound” han mostrado una inhibición dependiente de la dosis de citoquinas inflamatorias como TNF-α, IL-6 y óxido nítrico (NO). Esto indica un posible uso en el tratamiento de enfermedades neuroinflamatorias .
Reducción de la Tasa de Infarto Cerebral
Estudios in vivo en un modelo de rata de oclusión de la arteria cerebral media (MCAO) demostraron que ciertos derivados pueden reducir drásticamente la tasa de infarto cerebral y mejorar las puntuaciones de déficit neurológico, lo que sugiere una aplicación terapéutica en las intervenciones de accidente cerebrovascular agudo .
Síntesis de Antidepresivos
Aunque no está directamente relacionado con la “this compound”, derivados de indolina similares se utilizan en la síntesis de antidepresivos como la duloxetina. Esto destaca el potencial de esta clase de compuestos en la síntesis farmacéutica y el diseño de fármacos .
Actividad Antifúngica
Los derivados de indolina se han explorado por sus propiedades antifúngicas. Aunque no hay estudios específicos sobre “this compound”, la similitud estructural sugiere posibles aplicaciones en el desarrollo de agentes antifúngicos .
Síntesis de Enantiómeros
La estructura del compuesto permite la posibilidad de sintetizar formas enantioméricamente puras, que son valiosas para crear medicamentos con actividades específicas deseadas y reducir los efectos secundarios .
Mejora de la Función Neurológica
Se ha demostrado que los compuestos estructuralmente relacionados con “this compound” mejoran las funciones neurológicas en modelos animales, lo que indica posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas o la mejora cognitiva .
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in the transmission of excitatory signals.
Mode of Action
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one interacts with its targets by binding to NMDA-GluN2B receptors . This interaction results in significant protective effects against oxidative stress-induced cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation. It shows significant protective effects against hydrogen peroxide (H2O2)-induced death of RAW 264.7 cells . Additionally, it dose-dependently lowers the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Result of Action
The molecular and cellular effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one’s action include neuroprotection and anti-inflammatory effects . The compound can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction with these enzymes often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity. For instance, the compound’s interaction with oxidoreductases can result in the modulation of redox reactions, which are vital for cellular metabolism .
Cellular Effects
The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic and regulatory pathways .
Molecular Mechanism
At the molecular level, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either competitive or non-competitive inhibition. This binding can alter the enzyme’s conformation and activity, thereby affecting the overall metabolic flux . Furthermore, 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one has been shown to influence gene expression by binding to DNA or interacting with transcription factors, resulting in the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further utilized or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux .
Transport and Distribution
The transport and distribution of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and its potential therapeutic applications .
Propiedades
IUPAC Name |
2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYPPHHKJVGAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1480918.png)
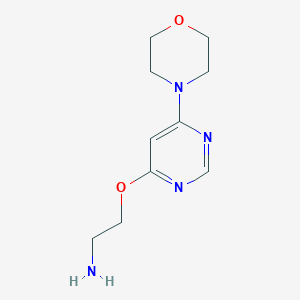
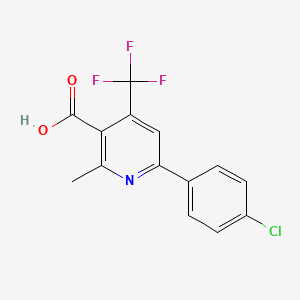
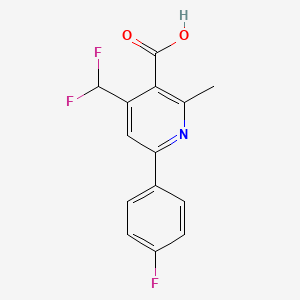
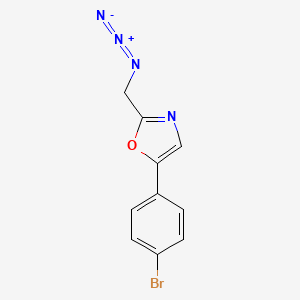
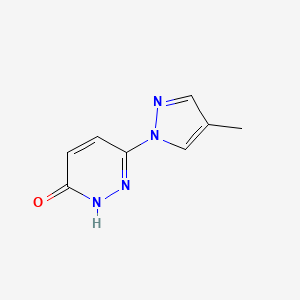


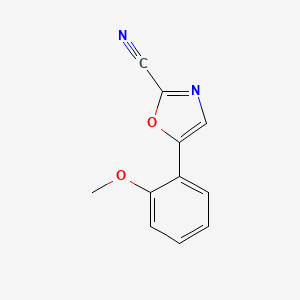


![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
